3-bromo-4-fluoro-1H-pyrazole
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Overview
Description
3-Bromo-4-fluoro-1H-pyrazole: is a heterocyclic compound with the molecular formula C3H2BrFN2 . It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include 3-bromo-4-fluoro-1h-pyrazole, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
It has been reported that 4-bromopyrazole, a related compound, can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight of 16496 Da suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
It’s worth noting that related compounds, such as 4-bromopyrazole, have been reported to inhibit oxidative phosphorylation and calcium uptake . These actions could potentially lead to a variety of cellular effects, depending on the specific context and targets involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under mild conditions, with the use of catalysts such as silver or copper to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like bromine (Br2) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
3-Bromo-4-fluoro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes and receptors.
Material Science: The compound is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study the interaction of pyrazole derivatives with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrazole
- 4-Fluoropyrazole
- 3,5-Dimethylpyrazole
- 3-Methylpyrazole
- 4-Iodopyrazole
Uniqueness
3-Bromo-4-fluoro-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms on the pyrazole ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-4-fluoro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrFN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRGRHDKCJTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621526-49-5 |
Source
|
Record name | 3-bromo-4-fluoro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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